molecular formula C23H32O4 B1580999 11alpha-Acetoxyprogesterone CAS No. 2268-98-6

11alpha-Acetoxyprogesterone

Cat. No.: B1580999
CAS No.: 2268-98-6
M. Wt: 372.5 g/mol
InChI Key: IWRPVTXREVYBHT-ZQEATNLPSA-N
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Description

11alpha-Acetoxyprogesterone is a useful research compound. Its molecular formula is C23H32O4 and its molecular weight is 372.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82850. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

11alpha-Acetoxyprogesterone, also known as 11alpha-Hydroxyprogesterone Acetate, is a progestogen, a class of hormones that includes progesterone . The primary targets of progestogens are progesterone receptors (PR), which are found in various tissues, especially in epithelial and hematopoietic cells . Progesterone receptors play a crucial role in the reproductive system, participating in the development and sexual maturation of the reproductive organs and orchestrating the menstrual cycle .

Mode of Action

The interaction of this compound with its targets involves binding and activating its nuclear receptor, PR . This activation plays an important part in the signaling of stimuli that maintain the endometrium during its preparation for pregnancy . The binding of progestogens to PR can lead to a conformational change and release of heat shock proteins .

Biochemical Pathways

The biochemical pathways affected by this compound are likely similar to those of other progestogens. Progestogens are involved in the “backdoor pathway” of androgen synthesis . This pathway starts with 21-carbon (C21) steroids, also known as pregnanes, and involves a step called “5α-reduction”.

Pharmacokinetics

Progestogens in general have different absorbative properties and different bioavailabilities . For example, progesterone itself has a bioavailability of less than 5%, while other progestogens can have higher bioavailability . The bioavailability of a compound impacts its effectiveness, as it determines how much of the compound is absorbed and reaches its site of action.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of other progestogens. Progestogens, through their interaction with progesterone receptors, can influence cell growth, wound repair, tumorigenesis, inflammation, and neurodevelopment . They can also suppress the hypothalamic-pituitary axis, an effect which mainly accounts for the contraceptive effect of some progestogens .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, dietary behavior is a modifiable factor that has been shown to be impactful in cardiovascular disease and preeclampsia . The emerging field of nutrigenomics links diet with the gene expression of known pathways such as oxidative stress and inflammation via microbiome-mediated metabolites and could serve as one potential avenue of therapeutic targets for preeclampsia .

Properties

IUPAC Name

[(8S,9S,10R,11R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O4/c1-13(24)18-7-8-19-17-6-5-15-11-16(26)9-10-22(15,3)21(17)20(27-14(2)25)12-23(18,19)4/h11,17-21H,5-10,12H2,1-4H3/t17-,18+,19-,20+,21+,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRPVTXREVYBHT-ZQEATNLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20945343
Record name 3,20-Dioxopregn-4-en-11-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2268-98-6
Record name 11.alpha.-Acetoxyprogesterone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82850
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 11.alpha.-Acetoxyprogesterone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63534
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,20-Dioxopregn-4-en-11-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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